molecular formula C13H15NO3S2 B2501917 N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-3-methylbenzenesulfonamide CAS No. 1251655-87-4

N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-3-methylbenzenesulfonamide

Cat. No. B2501917
CAS RN: 1251655-87-4
M. Wt: 297.39
InChI Key: KAEBVJCQPWJLFC-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-3-methylbenzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has shown potential in the treatment of various types of cancer. It is a selective inhibitor of the protein kinase BTK, which is involved in the B-cell receptor signaling pathway.

Scientific Research Applications

Polymeric Material Functionalization

Poly(N-tosyl-ethylene imine-alt-ethylene sulfide) demonstrates significant potential in the functionalization of polymeric materials due to its synthesis through thiol-ene photopolymerization, leading to polymers with –SH and –CH=CH2 end groups. Its high solubility in common organic solvents and the ability to undergo deprotection to yield poly(ethylene imine-alt-ethylene sulfide), which is fully soluble in several organic solvents, highlights its utility. The thermal stability of these polymers suggests their applicability in creating durable, functional polymeric materials (Hori, Pei, Kumagai, & Sasanuma, 2011).

Antitumor and Antiviral Activities

Celecoxib derivatives, including sulfonamide compounds, have been synthesized and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV NS5B RNA-dependent RNA polymerase (RdRp) activities. These compounds show potential therapeutic benefits, including reduced tissue damage in liver, kidney, colon, and brain, and modest inhibition of HCV NS5B RdRp activity, suggesting their potential development into therapeutic agents (Küçükgüzel et al., 2013).

Tautomerism in Crystal Structures

The crystal structure of certain sulfonamide compounds exhibits imine tautomerism, which can be distinguished using dispersion-corrected density functional theory calculations and 13C solid-state NMR spectra. This finding is essential for understanding the structural dynamics of sulfonamide derivatives and their potential applications in materials science and pharmaceutical research (Li, Bond, Johansson, & van de Streek, 2014).

Anticancer Properties

The synthesis of novel sulfonamide compounds has led to the discovery of substances with promising anticancer properties. These compounds, characterized through various spectroscopic methods, show potential in cancer treatment, highlighting the diverse applicability of sulfonamide derivatives in medicinal chemistry (Zhang & Shi-jie, 2010).

Mechanism of Action

Mode of Action

Thiophene derivatives are known to undergo various electrophilic, nucleophilic, and radical reactions leading to substitution on the thiophene ring . These reactions could potentially influence the compound’s interaction with its targets and the resulting changes.

Biochemical Pathways

Thiophene derivatives are known to interact with various biochemical pathways due to their electrophilic, nucleophilic, and radical substitution reactions . The downstream effects of these interactions would depend on the specific targets and pathways involved.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-3-methylbenzenesulfonamide. For instance, the compound’s solubility in different solvents could affect its absorption and distribution .

properties

IUPAC Name

N-(2-hydroxy-2-thiophen-3-ylethyl)-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3S2/c1-10-3-2-4-12(7-10)19(16,17)14-8-13(15)11-5-6-18-9-11/h2-7,9,13-15H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAEBVJCQPWJLFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NCC(C2=CSC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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